molecular formula C17H12O2S B2919586 9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione CAS No. 929812-35-1

9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione

Cat. No.: B2919586
CAS No.: 929812-35-1
M. Wt: 280.34
InChI Key: XWEWHVMWULDETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione is a sulfur-containing heterocyclic compound featuring a fused furochromene scaffold with methyl substituents at positions 9 and 10 and a thione group at position 3. These compounds are characterized by their planar aromatic systems, which enable π-π interactions and electronic delocalization, making them candidates for biological activity and material science applications .

Properties

IUPAC Name

9,10-dimethyl-[1]benzofuro[6,5-c]isochromene-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2S/c1-9-10(2)18-15-8-16-14(7-13(9)15)11-5-3-4-6-12(11)17(20)19-16/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEWHVMWULDETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C4=CC=CC=C4C(=S)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the fused ring system. The reaction conditions often require the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the cyclization process . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the thioester group to a thiol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (e.g., bromine) or nitrating mixtures (e.g., nitric acid and sulfuric acid).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione has several scientific research applications:

Mechanism of Action

The mechanism by which 9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby influencing biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione and related compounds:

Compound Name Substituents Molecular Formula Key Properties Biological Activity Reference
This compound 9-CH₃, 10-CH₃, 5-S C₁₇H₁₂O₂S High electron deficiency due to thione group; potential for annulation reactions Not reported in evidence (inferred reactivity) N/A
2-Benzoyl-3-(4-methoxyphenyl)-6,7-dihydro-5H-furo[3,2-g]chromene 2-C(O)Ph, 3-(4-MeO-Ph), 6,7-dihydro C₂₅H₂₀O₄ Pyran ring in half-chair conformation; coplanar fused ring system Cytotoxic against U2OS-EGFP-4F12G cell line (IC₅₀ ~5–10 µM)
10-(3-Methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one 10-(3-MeO-Ph), 5-O C₂₂H₁₄O₄ Planar aromatic core; keto group enhances stability No direct activity reported (structural analog)
3-Methoxy-10-(4-phenylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one 3-MeO, 10-(4-Ph-Ph), 5-O C₂₈H₁₈O₄ Extended conjugation due to biphenyl substituent Potential photophysical applications
9-Methoxy-4-(3-methyl-2-oxo-butoxy)-furo[3,2-g]chromane-7-one 9-MeO, 4-(3-Me-2-oxo-butoxy), 7-O C₁₉H₂₀O₇ Isolated from Heracleum nepalense; kinase inhibitor p38 MAPK and JNK inhibition (in vivo activity)

Key Findings

Structural Flexibility :

  • The fused furochromene core is highly modular. Substituents at positions 3, 9, and 10 significantly alter electronic properties and bioactivity. For example, the thione group in the target compound introduces electron-withdrawing character, contrasting with the electron-donating methoxy groups in analogs like 10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one .
  • Crystal structures (e.g., 2-benzoyl-3-aryl derivatives) reveal that the pyran ring adopts a half-chair conformation, while the fused furochromene system remains nearly planar, enabling strong intermolecular interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves thionation of a precursor ketone (e.g., using Lawesson’s reagent), analogous to methods for generating sulfur-containing heterocycles .
  • In contrast, oxygenated analogs (e.g., 5H-furo[3,2-g]chromen-5-ones) are typically synthesized via Friedel-Crafts acylation or cyclocondensation reactions .

Kinase Inhibition: The 9-methoxy-4-(3-methyl-2-oxo-butoxy) analog isolated from Heracleum nepalense inhibits p38 MAPK and JNK, highlighting the role of alkoxy substituents in modulating kinase binding . Reactivity: The thione group in the target compound may facilitate annulation reactions with active methylene nitriles (e.g., malononitrile), as seen in related electron-deficient furochromenes .

Biological Activity

9,10-Dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of furochromenes, characterized by a fused chromene and furan ring system with a thione functional group. Its structure can be represented as follows:

  • Chemical Formula : C17H12OS
  • Molecular Weight : 284.34 g/mol

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress in various biological systems. A study demonstrated that derivatives of this compound showed notable free radical scavenging activity, which is essential in preventing cellular damage associated with oxidative stress .

Anticancer Properties

Several studies have highlighted the anticancer potential of furochromene derivatives. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)
Compound AHeLa (Cervical)15.4
Compound BMCF-7 (Breast)12.3
Compound CA549 (Lung)18.7

Antimicrobial Activity

The antimicrobial activity of furochromenes has also been documented. Studies have shown that these compounds possess inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, thus neutralizing their harmful effects.
  • Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
  • Antibacterial Mechanism : The disruption of bacterial cell wall synthesis and interference with protein synthesis pathways are potential mechanisms for its antimicrobial effects.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of furochromene derivatives in vitro against multiple cancer cell lines. The results indicated that certain substitutions on the furochromene scaffold significantly enhanced cytotoxicity compared to the parent compound.

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of related thione compounds against clinical isolates of pathogenic bacteria. The study found that some derivatives exhibited potent activity against resistant strains, suggesting their potential as lead compounds for antibiotic development.

Q & A

Q. What protocols ensure reproducibility in biological assays given variability in sample purity?

  • Methodology : Purify compounds via column chromatography (silica gel, gradient elution) followed by recrystallization. Validate purity (>95%) via HPLC-UV/ELSD. Include positive/negative controls in assays to standardize results .

Experimental Design

Q. How can researchers design stability studies to assess degradation pathways under physiological conditions?

  • Methodology : Incubate the compound in simulated biological fluids (e.g., PBS, human serum) at 37°C. Monitor degradation via LC-MS at timed intervals. Identify metabolites using HRMS/MS fragmentation patterns .

Q. What in silico tools are optimal for predicting toxicity and metabolic fate early in development?

  • Methodology : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate hepatotoxicity, CYP450 inhibition, and bioavailability. Combine with molecular dynamics simulations to assess membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.